R-1479

Description

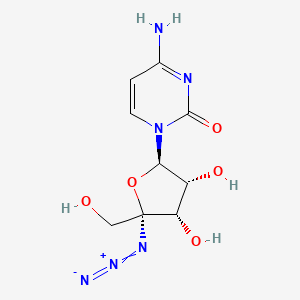

antiviral; structure in first source

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGMSQBFONGNG-JVZYCSMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332457 |

Source

|

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478182-28-4 |

Source

|

| Record name | 4′-Azidocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478182-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-1479 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1479 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Azidocytidine: A Technical Guide to its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Azidocytidine, also known as R1479 and FNC (Azvudine), is a synthetic nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of RNA and retroviruses. This technical guide provides an in-depth overview of the antiviral properties of 4'-azidocytidine, with a focus on its mechanism of action, quantitative antiviral data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Introduction

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. Nucleoside analogs represent a cornerstone of antiviral therapy, primarily by targeting viral polymerases, enzymes essential for viral replication. 4'-Azidocytidine is a cytidine analog characterized by an azido moiety at the 4' position of the sugar ring. This modification confers significant antiviral activity and has been the subject of extensive research. Initially identified as a potent inhibitor of the Hepatitis C virus (HCV), its antiviral spectrum has since expanded to include Human Immunodeficiency Virus type 1 (HIV-1), Dengue virus (DENV), Respiratory Syncytial Virus (RSV), henipaviruses, and other paramyxoviruses. However, it has shown a lack of significant activity against SARS-CoV-2 in cell culture.

Mechanism of Action

The antiviral activity of 4'-azidocytidine is primarily mediated through the inhibition of viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT).

Cellular Uptake and Phosphorylation

Upon entry into the host cell, 4'-azidocytidine is phosphorylated by host cell kinases to its active triphosphate form, 4'-azidocytidine triphosphate (R1479-TP). This metabolic activation is a critical step for its antiviral activity.

Inhibition of Viral Polymerases and Chain Termination

4'-Azidocytidine triphosphate acts as a competitive inhibitor of the natural nucleotide (cytidine triphosphate, CTP) for incorporation into the nascent viral RNA or DNA chain by the viral polymerase. Once incorporated, the 4'-azido group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of the elongating nucleic acid chain. This abrupt halt in replication effectively curtails the production of new viral progeny.

Quantitative Antiviral Data

The antiviral potency of 4'-azidocytidine has been quantified against a range of viruses using various in vitro assays. The following tables summarize the reported 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.

Table 1: Antiviral Activity (EC50/IC50) of 4'-Azidocytidine (R1479/FNC) in Cell Culture

| Virus Family/Genus | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |

| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 (replicon) | Replicon | 1.28 | |

| Flaviviridae | Dengue Virus (DENV) | - | - | 1.9 - 11 | |

| Retroviridae | Human Immunodeficiency Virus type 1 (HIV-1) | - | - | 0.000063 - 0.0069 | |

| Paramyxoviridae | Nipah Virus (NiV) | NCI-H358 | Virus Titer Reduction | 1.53 | |

| Paramyxoviridae | Hendra Virus (HeV) | NCI-H358 | Virus Titer Reduction | 2.41 | |

| Paramyxoviridae | Mumps Virus | NCI-H358 | CPE Reduction | 5.48 | |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | NCI-H358 | GFP Expression | 4.35 | |

| Hepadnaviridae | Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Secretion | 0.037 | |

| Hepadnaviridae | Hepatitis B Virus (HBV) | HepG2.2.15 | HBeAg Secretion | 0.044 | |

| Coronaviridae | Murine Hepatitis Virus (MHV) wild-type | DBT-9 | RT-qPCR | 0.095 | |

| Coronaviridae | Murine Hepatitis Virus (MHV) ExoN- | DBT-9 | RT-qPCR | 0.003 |

Table 2: Inhibition of Viral Polymerases by 4'-Azidocytidine Triphosphate (R1479-TP)

| Virus | Polymerase | Assay Type | IC50 / Ki (nM) | Reference |

| Hepatitis C Virus (HCV) | NS5B RdRp | CTP-competitive inhibition | 40 (Ki) |

Table 3: Cytotoxicity (CC50) of 4'-Azidocytidine (R1479)

| Cell Line | Assay Type | CC50 (µM) | Reference |

| Huh-7 (HCV replicon) | Cell Proliferation | >2000 | |

| Huh-7 | Cell Proliferation | >2000 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4'-azidocytidine's antiviral properties.

In Vitro Antiviral Assays

This assay is used to determine the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 (for selection).

-

4'-Azidocytidine (R1479) stock solution in DMSO.

-

96-well or 384-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed Huh-7 replicon cells into 96-well or 384-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of 4'-azidocytidine in DMEM.

-

Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.

-

Measure the luciferase activity using a luminometer.

-

In parallel, assess cell viability using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 value.

-

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

This biochemical assay measures the direct inhibitory effect of the triphosphate form of 4'-azidocytidine on the activity of purified viral polymerases.

Materials:

-

Purified recombinant viral polymerase (e.g., HCV NS5B RdRp or HIV-1 RT).

-

RNA or DNA template-primer.

-

4'-Azidocytidine triphosphate (R1479-TP).

-

Natural nucleoside triphosphates (ATP, GTP, CTP, TTP/UTP).

-

Radioactively or fluorescently labeled nucleotide.

-

Reaction buffer containing MgCl2, DTT, and other necessary salts.

-

Polyacrylamide gel electrophoresis (PAGE) apparatus.

-

Phosphorimager or fluorescence scanner.

Procedure:

-

Set up reaction mixtures containing the reaction buffer, template-primer, and varying concentrations of R1479-TP.

-

Initiate the reaction by adding the viral polymerase and the mixture of natural NTPs, including the labeled nucleotide.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reactions by adding a quenching buffer (e.g., EDTA).

-

Denature the reaction products and resolve them by PAGE.

-

Visualize the primer extension products using a phosphorimager or fluorescence scanner.

-

Quantify the band intensities to determine the extent of inhibition at each concentration of R1479-TP.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

R-1479: A Technical Guide to a Pioneering HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-1479 (4'-azidocytidine) is a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. This compound acts as a chain terminator of viral RNA synthesis after being metabolized to its active triphosphate form. It has demonstrated significant antiviral activity in vitro and in vivo, with a favorable resistance profile. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Mechanism of Action

This compound is a prodrug that, upon entering the host cell, is converted by cellular kinases into its active 5'-triphosphate form, this compound-TP.[1][2] This active metabolite is a substrate for the HCV NS5B RNA-dependent RNA polymerase (RdRp). This compound-TP competitively inhibits the incorporation of the natural nucleotide, cytidine triphosphate (CTP), into the nascent viral RNA strand.[1] Once incorporated, the 4'-azido modification on the ribose sugar of this compound prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination of the elongating RNA molecule and thus halting viral replication.[1]

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent and specific inhibition of HCV replication in various in vitro systems. The following tables summarize the key quantitative data.

| Assay Type | HCV Genotype | Parameter | Value | Reference |

| HCV Subgenomic Replicon | 1b | IC50 | 1.28 µM | [1] |

| HCV Subgenomic Replicon | 1b | IC50 (vs. 2'-C-methylcytidine) | 1.13 µM | [1] |

| Recombinant NS5B Polymerase | - | Ki (for R1479-TP) | 40 nM | [1] |

| Antiviral Activity vs. Dengue Virus | DENV-1, -2, -4 | EC50 (in primary human macrophages) | 1.3 - 3.2 µM | [3] |

| Antiviral Activity vs. Dengue Virus | DENV-1, -2, -4 | EC50 (in dendritic cells) | 5.2 - 6.0 µM | [3] |

Table 1: In Vitro Inhibitory Activity of this compound and its Triphosphate Metabolite.

Clinical Pharmacokinetics

Clinical studies were conducted with balapiravir, a prodrug of this compound. The pharmacokinetic parameters of this compound were determined in adult patients.

| Dose of Balapiravir | Parameter | Value | Unit | Reference |

| 1500 mg (twice daily) | Tmax (median) | 2 | hours | [3] |

| 1500 mg (twice daily) | Cmax (median) | 5.46 | µM | [3] |

| 1500 mg (twice daily) | Cmin (median) | 2.71 | µM | [3] |

| 3000 mg (twice daily) | Cmax (>95% of patients) | >6 | µM | [3] |

| 3000 mg (twice daily) | C12h (range) | 2.1 - 15.7 | µM | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration of Balapiravir.

Resistance Profile

A key advantage of this compound is its high barrier to resistance. Studies have shown a lack of cross-resistance with other classes of NS5B inhibitors. For instance, the S282T mutation in NS5B, which confers resistance to 2'-C-methylated nucleoside inhibitors, does not confer resistance to this compound.

Experimental Protocols

HCV Replicon Assay

This cell-based assay is crucial for evaluating the antiviral activity of compounds against HCV replication.

Methodology:

-

Cell Culture: Maintain Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, antibiotics, and a selection agent like G418. The replicon often contains a reporter gene, such as Renilla or firefly luciferase, for easy quantification of replication.

-

Assay Setup: Seed the replicon-containing cells into 96- or 384-well plates.

-

Compound Addition: Prepare serial dilutions of this compound in DMSO and add them to the cell plates. Include appropriate controls: a vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48 to 72 hours.

-

Quantification of HCV Replication: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's instructions. The signal intensity is proportional to the level of HCV RNA replication.

-

Cytotoxicity Assessment: In parallel or multiplexed, assess the cytotoxicity of the compound using a cell viability assay (e.g., Calcein AM, MTS, or CellTiter-Glo).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) for antiviral activity and the 50% cytotoxic concentration (CC50) using non-linear regression analysis. The selectivity index (SI) is determined by the ratio of CC50 to IC50.

In Vitro HCV RdRp Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Methodology:

-

Enzyme and Substrates: Use purified recombinant HCV NS5B polymerase. The reaction typically includes a homopolymeric RNA template-primer pair (e.g., poly(A)/oligo(dT)) or a heteropolymeric RNA template. The nucleotide mixture contains three unlabeled NTPs and one radiolabeled NTP (e.g., [α-32P]CTP or [3H]UTP).

-

Inhibitor: The active triphosphate form, this compound-TP, is used in this assay.

-

Reaction Setup: In a microtiter plate, combine the NS5B enzyme, RNA template/primer, and varying concentrations of this compound-TP in a suitable reaction buffer (containing Tris-HCl, DTT, and a divalent cation like MgCl2 or MnCl2).

-

Reaction Initiation and Incubation: Initiate the reaction by adding the NTP mixture. Incubate the plate at the optimal temperature for the enzyme (typically 22-30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Quantification of RNA Synthesis: Transfer the reaction products onto a filter membrane (e.g., DE81). Wash the filter to remove unincorporated labeled nucleotides. The amount of incorporated radiolabel, which corresponds to the amount of newly synthesized RNA, is then quantified using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound-TP that inhibits 50% of the polymerase activity (IC50). To determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.), perform the assay with varying concentrations of both the inhibitor and the natural competing nucleotide (CTP in the case of this compound-TP) and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Conclusion

This compound is a well-characterized inhibitor of the HCV NS5B polymerase with a clear mechanism of action and demonstrated antiviral efficacy. Its high barrier to resistance and activity against common resistant variants made it a promising candidate in the development of direct-acting antivirals for HCV. While its clinical development was part of the initial wave of HCV drug discovery, the data and methodologies associated with this compound remain a valuable reference for the ongoing research and development of novel antiviral agents targeting RNA-dependent RNA polymerases.

References

R-1479 (4'-Azidocytidine): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Hepatitis C Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-1479, also known as 4'-azidocytidine, is a potent and selective nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its discovery marked a significant step in the development of direct-acting antiviral agents against HCV. This technical guide provides a comprehensive overview of this compound, detailing its discovery, a step-by-step synthesis protocol, and the experimental methodologies used to characterize its antiviral activity. The mechanism of action, involving intracellular phosphorylation to its active triphosphate form and subsequent chain termination of viral RNA synthesis, is elucidated through signaling pathway diagrams. Quantitative data on its inhibitory potency are presented in a structured format to facilitate comparison and analysis. This document serves as a valuable resource for researchers and drug development professionals working on antiviral therapies.

Discovery and Background

This compound (4'-azidocytidine) was identified through targeted screening of nucleoside analogs as a specific inhibitor of hepatitis C virus replication.[1] It demonstrated potent activity in the HCV subgenomic replicon system, a cell-based assay that mimics viral RNA replication.[1] this compound targets the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[2] Unlike many other nucleoside inhibitors, this compound was found to be a competitive inhibitor with respect to CTP (cytidine triphosphate), the natural substrate for the polymerase.[1]

Synthesis of this compound (4'-Azidocytidine)

General Synthetic Approach:

A plausible synthetic route, based on established methodologies for nucleoside modifications, would likely involve the following key transformations:

-

Protection of Hydroxyl and Amino Groups: The 5'- and 3'-hydroxyl groups of the ribose moiety and the exocyclic amino group of the cytosine base of a suitable starting cytidine derivative are protected with appropriate protecting groups to prevent unwanted side reactions.

-

Introduction of a Leaving Group at the 4'-Position: A leaving group, such as a tosylate or a triflate, is introduced at the 4'-position of the protected cytidine derivative. This is often achieved by first creating a 4'-unsaturated intermediate.

-

Nucleophilic Substitution with Azide: The 4'-leaving group is then displaced by an azide ion (from a source like sodium azide) via an SN2 reaction to introduce the 4'-azido functionality.

-

Deprotection: Finally, all protecting groups are removed to yield the target compound, 4'-azidocytidine (this compound).

Experimental Protocols

Synthesis of this compound-Triphosphate (this compound-TP)

The active form of this compound within the cell is its 5'-triphosphate derivative. The synthesis of nucleoside triphosphates from their corresponding nucleosides is a well-established biochemical procedure.

Protocol for Nucleoside Triphosphate Synthesis (General):

This protocol is a general method and would be adapted for this compound.

-

Phosphorylation of the Nucleoside: this compound is first converted to its 5'-monophosphate. This can be achieved enzymatically using a nucleoside kinase or chemically using a phosphorylating agent like phosphorus oxychloride in a suitable solvent.

-

Conversion to the Triphosphate: The 5'-monophosphate is then further phosphorylated to the triphosphate. A common method is the one-pot synthesis from the unprotected nucleoside using pyrophosphate and a condensing agent. Alternatively, enzymatic methods using nucleoside monophosphate and diphosphate kinases can be employed.

-

Purification: The resulting this compound-TP is purified using techniques such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).

HCV NS5B Polymerase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the RNA synthesis activity of the purified recombinant HCV NS5B polymerase.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2 or MnCl2), a reducing agent (e.g., DTT), a template/primer RNA (e.g., poly(A)/oligo(dT) or a heteropolymeric sequence), and the four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP or [³H]UTP).

-

Enzyme and Inhibitor Addition: Purified recombinant HCV NS5B polymerase and the test compound (this compound-TP) at various concentrations are added to the reaction mixture.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.

-

Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then precipitated using an agent like trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter or a phosphorimager.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

HCV Subgenomic Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7 cells) that harbor a subgenomic HCV replicon.

Protocol:

-

Cell Culture: Huh-7 cells containing a subgenomic HCV replicon (which expresses a reporter gene like luciferase or neomycin phosphotransferase) are cultured in appropriate media.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (this compound).

-

Incubation: The cells are incubated for a period of 24 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Measurement of HCV Replication:

-

Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.

-

Quantitative RT-PCR (qRT-PCR): Total cellular RNA is extracted, and the levels of HCV RNA are quantified using qRT-PCR.

-

Colony Formation Assay: If a neomycin resistance gene is used, the cells are treated with G418, an antibiotic. Only cells with replicating replicons will survive and form colonies. The number of colonies is counted to assess the effect of the compound.

-

-

Data Analysis: The EC50 value (the concentration of the compound that reduces HCV replication by 50%) is determined from the dose-response curve. A cytotoxicity assay (e.g., MTT assay) is also performed in parallel to determine the concentration of the compound that is toxic to the host cells (CC50), allowing for the calculation of the selectivity index (SI = CC50/EC50).

Quantitative Data

The following table summarizes the reported in vitro activity of this compound and some of its analogs against HCV.

| Compound | Assay | Genotype | IC50 (µM) | EC50 (µM) | Ki (nM) | Reference |

| This compound (4'-azidocytidine) | HCV Replicon | 1b | 1.28 | [1] | ||

| This compound-TP | NS5B Polymerase | 1b | 40 | [1] | ||

| 2'-C-methylcytidine | HCV Replicon | 1b | 1.13 | [1] | ||

| 4'-azidoarabinocytidine | HCV Replicon | 1b | 0.17 | [3] | ||

| 4'-azido-2'-deoxy-2'-fluorocytidine | HCV Replicon | - | 0.066 | [4] | ||

| 4'-azido-2'-dideoxy-2',2'-difluorocytidine | HCV Replicon | - | 0.024 | [4] |

Mechanism of Action and Signaling Pathways

The antiviral activity of this compound is dependent on its intracellular conversion to the active 5'-triphosphate form, this compound-TP. This conversion is catalyzed by host cell kinases. This compound-TP then acts as a competitive inhibitor of the HCV NS5B polymerase, competing with the natural substrate CTP for incorporation into the nascent viral RNA strand. Once incorporated, the 4'-azido group at the sugar moiety prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination of the growing RNA molecule and thus inhibiting viral replication.

HCV Replication Cycle and Inhibition by this compound

Caption: HCV replication cycle within a hepatocyte and the mechanism of inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for the synthesis and evaluation of this compound's antiviral activity.

Conclusion

This compound stands as a significant early example of a nucleoside analog specifically designed to inhibit the HCV NS5B polymerase. Its discovery and characterization have provided valuable insights into the mechanism of action of this class of antiviral agents and have paved the way for the development of more potent and clinically successful direct-acting antivirals for the treatment of hepatitis C. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers continuing to explore novel antiviral strategies.

References

- 1. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Structure and Properties of R-1479

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a nucleoside analog investigated for its potential as an antiviral agent. The information is curated for researchers, scientists, and professionals involved in drug development.

This compound, also known as 4'-Azidocytidine, is a synthetic nucleoside analog. Its core structure is a cytidine molecule modified with an azido group at the 4' position of the ribose sugar.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one | [1] |

| Synonyms | 4'-Azidocytidine | [2][3] |

| Molecular Formula | C₉H₁₂N₆O₅ | [1] |

| Molecular Weight | 284.23 g/mol | [1][2][3] |

| CAS Number | 478182-28-4 | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| SMILES | NC1=NC(=O)N(C=C1)[C@@H]2O--INVALID-LINK--(N=[N+]=[N-])--INVALID-LINK--[C@H]2O | [2] |

| InChIKey | ODLGMSQBFONGNG-JVZYCSMKSA-N | [1] |

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[2][3] As a nucleoside analog, this compound acts as a prodrug that requires intracellular activation to exert its antiviral effect.

Intracellular Activation and Mechanism of Inhibition

The activation of this compound follows a well-established pathway for nucleoside analogs. It is taken up by host cells and undergoes sequential phosphorylation by cellular kinases to its active triphosphate form, this compound-triphosphate. This triphosphate analog then competes with the natural substrate, cytidine triphosphate (CTP), for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. The incorporation of this compound-triphosphate leads to chain termination, thus halting viral RNA replication. The triphosphate of this compound is a competitive inhibitor of CTP with a reported Kᵢ of 40 nM.[1]

Antiviral Activity

This compound demonstrates potent inhibition of HCV replication in cell-based assays. The most commonly cited value is its half-maximal inhibitory concentration (IC₅₀) in an HCV subgenomic replicon system.

Table 2: In Vitro Antiviral Activity of this compound and its Triphosphate Form

| Parameter | Value | Assay System | Reference |

| IC₅₀ (this compound) | 1.28 µM | HCV Subgenomic Replicon | [2][3] |

| Kᵢ (this compound-TP) | 40 nM | Recombinant HCV NS5B Polymerase | [1] |

This compound has been reported to be non-cytotoxic at concentrations up to 2 mM in Huh-7 cells.[2]

Pharmacokinetic Properties

Limited pharmacokinetic data for this compound is available from studies involving its prodrug, balapiravir.

Table 3: Pharmacokinetic Parameters of this compound after Oral Administration of Balapiravir

| Dose of Balapiravir | Cₘₐₓ of this compound | C₁₂ₕ of this compound |

| 1500 mg | >6 µM in most patients | 2.7 - 4.9 µM |

| 3000 mg | >6 µM in 95% of patients | 2.1 - 15.7 µM |

Experimental Protocols

The following sections outline the general methodologies used to characterize the antiviral activity of this compound.

HCV Subgenomic Replicon Assay

This cell-based assay is crucial for determining the inhibitory effect of compounds on HCV RNA replication.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells harboring a stable HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Application: The cells are treated with a serial dilution of this compound.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

-

Quantification of Viral Replication:

-

Luciferase Assay: If a luciferase reporter is present, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

-

Quantitative PCR (qPCR): Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA are quantified using reverse transcription qPCR.

-

-

Data Analysis: The data is plotted as the percentage of inhibition versus the drug concentration, and the IC₅₀ value is determined from the dose-response curve.

HCV NS5B Polymerase Assay

This is an in vitro biochemical assay to directly measure the inhibitory effect of the active triphosphate form of this compound on the HCV RdRp enzyme.

References

- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Quantitative Measurement of Antiviral Activity of Anti-Human Immunodeficiency Virus Type 1 Drugs against Simian Immunodeficiency Virus Infection: Dose-Response Curve Slope Strongly Influences Class-Specific Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of 4'-Azidocytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Azidocytidine, a nucleoside analog also known as R1479 and Azvudine (FNC), has demonstrated significant therapeutic potential as both an antiviral and an anticancer agent in preclinical studies. Its mechanism of action primarily involves the termination of viral RNA synthesis, making it a potent inhibitor of various viral polymerases. Furthermore, emerging evidence highlights its cytotoxic effects on a range of cancer cell lines through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the in vitro efficacy of 4'-Azidocytidine, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its molecular mechanisms and experimental workflows.

Antiviral Activity

4'-Azidocytidine has shown broad-spectrum antiviral activity against several RNA viruses. Its primary mechanism involves the competitive inhibition of viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT), leading to chain termination upon incorporation into the nascent viral RNA or DNA strand.

Quantitative Antiviral Efficacy Data

The in vitro antiviral potency of 4'-Azidocytidine and its analogs has been evaluated in various cell-based assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values against different viruses are summarized below.

| Virus | Cell Line/System | Compound | EC50 / IC50 (µM) | Reference(s) |

| Hepatitis C Virus (HCV) | Subgenomic Replicon System | 4'-Azidocytidine (R1479) | 1.28 | [1] |

| Hepatitis C Virus (HCV) | Subgenomic Replicon System | 4'-Azidoarabinocytidine | 0.17 | |

| Human Immunodeficiency Virus (HIV-1) | Various | 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC) | 0.00003 - 0.00692 | [2] |

| Human Immunodeficiency Virus (HIV-2) | Various | 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC) | 0.000018 - 0.000025 | [2] |

| Henipaviruses (Nipah, Hendra) | Vero Cells | 4'-Azidocytidine (R1479) | ~1-10 (qualitative) | [3] |

| Paramyxoviruses (Measles, Mumps) | Vero Cells | 4'-Azidocytidine (R1479) | ~1-10 (qualitative) | [3] |

Anticancer Activity

Recent studies have explored the potential of 4'-Azidocytidine and its derivatives as anticancer agents. The proposed mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, leading to the inhibition of cancer cell proliferation.

Quantitative Anticancer Efficacy Data

The cytotoxic effects of 4'-Azidocytidine have been quantified in various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Cancer Type | Cell Line | Compound | IC50 (µM) | Time Point (hours) | Reference(s) |

| Non-Hodgkin Lymphoma | Dalton's Lymphoma | 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) | 1, 0.5, 0.1 | 24, 48, 72 | [4] |

| Leukemia | CEM, Nalm6, REH | 4a (a derivative of 4'-azidocytidine) | < 10 (qualitative) | 48, 72 | [5] |

| Colon Cancer | HCT-116 | 5-Aza-CdR (a related azacytidine analog) | 4.08, 3.18 | 24, 48 | [6] |

Mechanism of Action

Antiviral Mechanism: Chain Termination

4'-Azidocytidine is a prodrug that is intracellularly converted to its active triphosphate form. This triphosphate analog is then recognized by viral polymerases (RdRp or RT) as a substrate and is incorporated into the growing nucleic acid chain. The presence of the 4'-azido group sterically hinders the formation of the next phosphodiester bond, thereby terminating the elongation of the viral genome.

Anticancer Mechanism: Apoptosis and Cell Cycle Arrest

In cancer cells, 4'-Azidocytidine and its analogs have been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases. Additionally, it can cause cell cycle arrest, often at the G2/M phase, by modulating the expression of cell cycle inhibitors like p21.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4'-Azidocytidine's in vitro efficacy.

HCV Replicon Assay (Luciferase-based)

This assay is used to determine the anti-HCV activity of a compound in a cell-based system.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

96-well or 384-well cell culture plates.

-

4'-Azidocytidine (or other test compounds) dissolved in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the end of the assay.

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

Prepare serial dilutions of 4'-Azidocytidine in DMEM. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced cytotoxicity.

-

Remove the culture medium from the plates and add the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and positive control (a known HCV inhibitor) wells.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase.

-

Poly(rA)-oligo(dT) template-primer.

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled dNTP).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

4'-Azidocytidine triphosphate (the active form).

-

Scintillation counter or appropriate detection instrument for the chosen label.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs.

-

Add varying concentrations of 4'-Azidocytidine triphosphate to the reaction mixture. Include a no-inhibitor control.

-

Initiate the reaction by adding a pre-determined amount of HIV-1 RT.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or placing on ice).

-

Precipitate the newly synthesized DNA (e.g., using trichloroacetic acid) and collect it on a filter membrane.

-

Wash the filter membrane to remove unincorporated labeled dNTPs.

-

Quantify the amount of incorporated labeled dNTP by scintillation counting or other appropriate detection methods.

-

Calculate the IC50 value by plotting the percentage of RT inhibition against the log of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

4'-Azidocytidine (or other test compounds) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

Treat the cells with serial dilutions of 4'-Azidocytidine. Include a vehicle control (DMSO).

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating the in vitro efficacy of 4'-Azidocytidine.

Conclusion

4'-Azidocytidine has emerged as a promising therapeutic candidate with potent in vitro antiviral and anticancer activities. Its well-defined mechanism of action as a nucleoside analog provides a strong rationale for its further development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on the preclinical evaluation of 4'-Azidocytidine and related compounds. Future in vivo studies are warranted to translate these promising in vitro findings into effective clinical applications.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. 4.5. HIV-1 RT Assay [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. profoldin.com [profoldin.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Balapiravir (R-1626): A Prodrug of the HCV NS5B Polymerase Inhibitor R-1479

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balapiravir (R-1626) is a tri-isobutyrate ester prodrug of the nucleoside analog R-1479 (4'-azidocytidine), designed to enhance the oral bioavailability of its active form. This compound, upon intracellular phosphorylation to its 5'-triphosphate metabolite, acts as a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B). This document provides a comprehensive technical overview of Balapiravir and this compound, including their mechanism of action, pharmacokinetic profiles, and clinical evaluation in treating chronic HCV infection. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to support further research and development in this area. While initially promising for HCV, the development of Balapiravir was ultimately halted due to safety concerns at higher doses and an unfavorable risk-benefit profile in later-stage clinical trials.[1]

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B protein, an RNA-dependent RNA polymerase (RdRp), is essential for the replication of the viral genome and represents a prime target for antiviral therapies.[2] Nucleoside/nucleotide inhibitors (NIs) are a class of direct-acting antivirals (DAAs) that mimic natural substrates of the NS5B polymerase. Upon incorporation into the nascent RNA strand, they lead to chain termination, thereby halting viral replication.

This compound is a 4'-azidocytidine nucleoside analog that demonstrated potent in vitro activity against HCV replication. To improve its oral bioavailability, a tri-isobutyrate ester prodrug, Balapiravir (R-1626), was developed.[3] This guide details the chemical properties, mechanism of action, metabolism, and clinical findings related to Balapiravir and its active moiety, this compound.

Chemical Properties and Prodrug Strategy

Balapiravir was designed as a prodrug to overcome the poor oral bioavailability of this compound. The addition of three isobutyrate ester groups increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract. Following absorption, these ester groups are rapidly cleaved by cellular esterases to release the active parent compound, this compound.

Table 1: Chemical Properties of Balapiravir (R-1626) and this compound

| Property | Balapiravir (R-1626) | This compound (4'-azidocytidine) |

| Synonyms | R1626, Ro 4588161 | 4'-azidocytidine |

| Chemical Formula | C21H30N6O8 | C9H12N4O5 |

| Molecular Weight | 494.5 g/mol [4][5] | 268.22 g/mol |

| Appearance | Solid[5] | - |

| Solubility | Soluble in DMSO[4] | - |

| Chemical Stability | Degrades mainly to this compound and its mono- and di-esters. Azide release is pH-dependent and faster in acidic solutions.[3][6] | Degrades to cytosine and azide in aqueous solutions.[3][6] |

Mechanism of Action

The antiviral activity of Balapiravir is mediated by its active form, this compound. The mechanism involves a multi-step intracellular activation process, culminating in the inhibition of the HCV NS5B polymerase.

Intracellular Activation and Signaling Pathway

dot

Caption: Intracellular activation pathway of Balapiravir.

Inhibition of HCV NS5B Polymerase

The active metabolite, this compound triphosphate, acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B RNA-dependent RNA polymerase. By mimicking a natural nucleotide, it is incorporated into the growing viral RNA chain. The 4'-azido modification on the ribose sugar of this compound prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination and cessation of viral RNA synthesis.

In Vitro Antiviral Activity

The antiviral potency of this compound and its triphosphate form has been evaluated in various in vitro assays.

Table 2: In Vitro Activity of this compound against HCV

| Assay Type | HCV Genotype | Cell Line | Parameter | Value | Reference |

| Replicon Assay | 1b | Huh-7 | EC50 | 1.9 - 11 µM | [7] |

| Polymerase Assay | 1b | - | IC50 (this compound-TP) | ~0.4 µM | - |

| Replicon Assay | 1a | Huh-7 | EC50 | Data Not Available | - |

| Replicon Assay | 2a | Huh-7 | EC50 | Data Not Available | - |

Pharmacokinetics

Clinical studies have characterized the pharmacokinetic profile of Balapiravir and the resulting exposure to its active metabolite, this compound.

Table 3: Pharmacokinetic Parameters of this compound following Oral Administration of Balapiravir in Humans

| Study Population | Balapiravir Dose | Cmax (µM) | Tmax (hr) | AUC (µM·hr) | t1/2 (hr) | Reference |

| Healthy Volunteers | 500 mg BID | 2.6 | 2.0 | 14.9 | 4.2 | - |

| Healthy Volunteers | 1500 mg BID | 7.9 | 2.0 | 46.8 | 4.4 | - |

| HCV Genotype 1 Patients | 1500 mg BID | 6.1 | 2.0 | 36.8 | 4.1 | - |

| HCV Genotype 1 Patients | 3000 mg BID | 10.8 | 2.0 | 69.1 | 4.3 | - |

| Dengue Patients | 1500 mg | >6 µM | - | - | - | [7] |

| Dengue Patients | 3000 mg | >6 µM | - | - | - | [7] |

Note: BID = twice daily. Pharmacokinetic parameters can vary between individuals and study populations.

Clinical Efficacy and Safety

Balapiravir has been evaluated in clinical trials for the treatment of both Hepatitis C and Dengue fever.

Hepatitis C Clinical Trials

In a phase 1b study involving treatment-naïve patients with HCV genotype 1, Balapiravir monotherapy for 14 days demonstrated a dose-dependent reduction in HCV RNA levels.

Table 4: Viral Load Reduction in HCV Genotype 1 Patients after 14 Days of Balapiravir Monotherapy

| Balapiravir Dose (BID) | Number of Patients | Mean HCV RNA Reduction (log10 IU/mL) |

| 500 mg | 9 | 0.32 |

| 1500 mg | 10 | 1.2 |

| 3000 mg | 10 | 2.6 |

| 4500 mg | 8 | 3.7 |

| Placebo | 10 | No significant change |

Data from Roberts SK, et al. Hepatology. 2008.

While showing antiviral activity, higher doses of Balapiravir were associated with adverse events, most notably lymphopenia.[4] In subsequent phase 2 trials, when combined with pegylated interferon and ribavirin, the development of Balapiravir for HCV was halted due to an unacceptable benefit-to-risk ratio, with significant hematological side effects.[4]

Dengue Fever Clinical Trial

Balapiravir was also investigated for the treatment of Dengue fever. However, in a randomized, double-blind, placebo-controlled trial, Balapiravir did not show a measurable effect on viral kinetics or fever clearance time in adult dengue patients, despite achieving plasma concentrations of this compound that were expected to be inhibitory.[7][8]

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the in vitro efficacy of compounds against HCV replication in a cell-based system.

dot

Caption: Workflow for an HCV replicon assay.

Methodology:

-

Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase) in DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic (e.g., G418).

-

Assay Plating: Seed the replicon cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., another known HCV inhibitor) in the cell culture medium. Add the diluted compounds to the plated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. The luminescence signal is proportional to the level of HCV RNA replication.

-

Cytotoxicity Assay: In parallel plates or in a multiplexed format, assess the cytotoxicity of the compound using a standard cell viability assay (e.g., MTS or CellTiter-Glo).

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by fitting the dose-response data to a four-parameter logistic curve.

In Vitro HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl. Add a defined amount of purified recombinant HCV NS5B polymerase, a template/primer (e.g., poly(A)/oligo(dT)), and a mixture of three unlabeled ribonucleoside triphosphates (NTPs).

-

Compound Addition: Add serial dilutions of the test compound (this compound triphosphate) to the reaction mixture.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the fourth NTP, which is radiolabeled (e.g., [α-33P]UTP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

-

Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized radiolabeled RNA onto a filter membrane (e.g., DE81).

-

Washing: Wash the filter membranes extensively to remove unincorporated radiolabeled NTPs.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Intracellular Phosphorylation Assay

This assay determines the efficiency of the conversion of the nucleoside analog to its active triphosphate form within cells.

Methodology:

-

Cell Treatment: Incubate Huh-7 cells with the nucleoside analog (this compound) for various time points.

-

Cell Lysis and Extraction: Lyse the cells and extract the intracellular nucleotides using a methanol-based extraction method.

-

HPLC Analysis: Separate the parent nucleoside and its mono-, di-, and triphosphate metabolites using a validated ion-pair high-performance liquid chromatography (HPLC) method.

-

Quantification: Quantify the concentration of each phosphorylated species by comparing the peak areas to those of known standards.

Conclusion

Balapiravir is a prodrug of the potent HCV NS5B polymerase inhibitor, this compound. While it demonstrated significant antiviral activity in early clinical trials for Hepatitis C, its development was halted due to safety concerns, particularly hematological adverse events, at doses required for maximal efficacy. Furthermore, it did not show clinical benefit in the treatment of Dengue fever. The journey of Balapiravir highlights the critical importance of balancing efficacy and safety in antiviral drug development. The detailed technical information and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery, offering insights into the development and evaluation of nucleoside analog polymerase inhibitors.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Balapiravir | CAS:690270-29-2 | Polymerase inhibitor,anti-HCV | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Balapiravir | TargetMol [targetmol.com]

- 5. Balapiravir | CymitQuimica [cymitquimica.com]

- 6. Chemical stability of 4'-azidocytidine and its prodrug balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

R-1479 role in click chemistry

An In-depth Technical Guide on the Role of R-1479 (4'-azidouridine) in Click Chemistry

Introduction

This compound, chemically known as 4'-azidouridine, is a nucleoside analog that has been investigated for its potent antiviral properties, particularly against the Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[1][2][3] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[4] A key structural feature of this compound is the presence of an azido (-N₃) group at the 4' position of the ribose sugar. This functional group, while integral to its antiviral activity, also makes this compound an ideal substrate for "click chemistry."

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible, enabling the efficient joining of two molecules.[5][6] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[5][7] This guide provides a comprehensive overview of how the azido group in this compound allows its use in click chemistry for various applications in research and drug development, from visualizing viral replication to identifying drug-RNA interactions.

Core Principle: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundation of this compound's role in this context is the CuAAC reaction. This reaction joins an azide (present on this compound) and a terminal alkyne (on a probe or tag) to form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate.[8] The reaction is highly efficient and can be conducted in aqueous, biocompatible conditions.[5][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. interchim.fr [interchim.fr]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of R-1479

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1479, also known as 4'-azidocytidine, is a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). As a prodrug, this compound requires intracellular metabolic activation to exert its antiviral activity. Understanding the mechanisms of its cellular uptake and subsequent conversion to the active triphosphate form is critical for optimizing its therapeutic efficacy and for the development of next-generation antiviral agents. This technical guide provides a comprehensive overview of the current knowledge on the cellular pharmacology of this compound, including its transport into target cells and its multi-step phosphorylation pathway.

Cellular Uptake of this compound

The entry of this compound into host cells is the initial and a crucial step for its antiviral action. As a nucleoside analog, its transport across the cell membrane is expected to be mediated by specialized protein transporters. While direct quantitative data for this compound uptake are limited in the public domain, studies on structurally similar nucleoside analogs provide strong evidence for the involvement of both equilibrative and concentrative nucleoside transporters.

For instance, the cellular uptake of 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), a compound closely related to this compound, has been shown to involve both passive diffusion and active transport mechanisms. Furthermore, efflux transporters such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP) have been implicated in modulating the intracellular concentration of FNC. Similarly, studies on 5-azacytidine have highlighted the critical role of the human equilibrative nucleoside transporter 1 (hENT1) in its cellular uptake in leukemia cells. It is highly probable that this compound utilizes a similar repertoire of transporters for its entry into hepatocytes, the primary target cells for HCV.

Experimental Protocol: Cellular Uptake Assay for Nucleoside Analogs

A common method to investigate the cellular uptake of a nucleoside analog like this compound involves the use of radiolabeled compounds in cultured cells.

-

Cell Culture: Plate target cells (e.g., Huh-7 human hepatoma cells) in 24- or 96-well plates and grow to near confluence.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Initiation of Uptake: Add the transport buffer containing a known concentration of radiolabeled this compound to initiate the uptake.

-

Incubation: Incubate the cells at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the rate of uptake.

-

Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer to remove extracellular compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. The amount of intracellular radiolabeled this compound is then normalized to the total protein content of the cell lysate.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of this compound. Non-linear regression analysis of the uptake data will yield these parameters. To identify the specific transporters involved, the assay can be performed in the presence of known inhibitors of different nucleoside transporters.

Intracellular Metabolism of this compound

Once inside the cell, this compound must undergo a three-step phosphorylation process to be converted into its active form, this compound-triphosphate (this compound-TP). This metabolic activation is catalyzed by host cell kinases.

The metabolic pathway is presumed to be as follows:

-

Monophosphorylation: this compound is first phosphorylated to this compound-monophosphate (this compound-MP). This initial step is often the rate-limiting step in the activation of nucleoside analogs and is likely catalyzed by a nucleoside kinase, such as deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK).

-

Diphosphorylation: this compound-MP is subsequently converted to this compound-diphosphate (this compound-DP) by a nucleoside monophosphate kinase, likely cytidylate kinase (CMPK).

-

Triphosphorylation: Finally, this compound-DP is phosphorylated to the active this compound-TP by a nucleoside diphosphate kinase (NDPK).

The active metabolite, this compound-TP, then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase NS5B. This compound-TP competes with the natural substrate, cytidine triphosphate (CTP), for incorporation into the nascent viral RNA chain. Once incorporated, the 4'-azido group on the ribose sugar moiety of this compound-TP leads to chain termination, thus halting viral replication.

Quantitative Data on this compound Metabolism

| Parameter | Value | Enzyme | Comment |

| Ki (this compound-TP) | 40 nM | HCV NS5B Polymerase | Competitive inhibitor with respect to CTP.[1] |

Experimental Protocol: Intracellular Nucleoside Triphosphate Analysis by HPLC

The formation of this compound-TP in cells can be quantified using High-Performance Liquid Chromatography (HPLC).

-

Cell Treatment: Incubate cultured cells (e.g., Huh-7) with this compound at various concentrations and for different durations.

-

Metabolite Extraction: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Extract the intracellular metabolites by adding a cold extraction solution (e.g., 60% methanol or a trichloroacetic acid solution).

-

Sample Preparation: Centrifuge the cell extracts to pellet the cellular debris. The supernatant containing the nucleotides is then collected, neutralized (if using acid extraction), and dried.

-

HPLC Analysis: Reconstitute the dried extracts in the HPLC mobile phase. Separate the different phosphorylated forms of this compound (MP, DP, and TP) from the endogenous cellular nucleotides using an appropriate HPLC column (e.g., a strong anion exchange or a C18 reverse-phase column with an ion-pairing agent).

-

Quantification: Detect the separated metabolites using UV absorbance. The concentration of each metabolite is determined by comparing its peak area to a standard curve generated with known amounts of purified this compound and its phosphorylated derivatives. For enhanced sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).[2][3][4][5][6]

Visualizing the Pathways

Cellular Uptake and Efflux of this compound

Caption: Cellular uptake and efflux pathways of this compound.

Metabolic Activation Pathway of this compound

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Conclusion

The cellular uptake and metabolic activation of this compound are complex, multi-step processes that are essential for its antiviral efficacy. While the precise quantitative details for this compound are still being fully elucidated, the existing knowledge on related nucleoside analogs provides a solid framework for understanding its cellular pharmacology. Further research focusing on the specific transporters and kinases involved in this compound's disposition will be invaluable for the design of more effective and targeted antiviral therapies. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers in the field of antiviral drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iscrm.uw.edu [iscrm.uw.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Use of 4'-Azidocytidine

Introduction

4'-Azidocytidine (also known as R1479) is a potent nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). It was initially identified as a specific and potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2] Its application has since expanded to research on other RNA viruses, including henipaviruses and other paramyxoviruses.[3] 4'-Azidocytidine acts as a prodrug, requiring intracellular phosphorylation to its active triphosphate form (4'-azidocytidine triphosphate). This active metabolite is then incorporated into the nascent viral RNA chain, where it functions as a chain terminator, thereby halting viral replication.[1] Studies have shown it has a high selectivity for viral polymerases with minimal effect on host cell viability at effective concentrations.[1][4]

Mechanism of Action

4'-Azidocytidine is cell-permeable and, once inside the host cell, is converted by host cell kinases into its 5'-triphosphate derivative. This active form, R1479-TP, acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP).[1] The viral RNA polymerase incorporates R1479-TP into the growing RNA strand. The presence of the 4'-azido group prevents the formation of a subsequent phosphodiester bond, leading to the termination of RNA chain elongation and inhibition of viral replication.[1]

Caption: Mechanism of action of 4'-Azidocytidine.

Safety and Handling

4'-Azidocytidine is intended for research use only.[5] Researchers should consult the Safety Data Sheet (SDS) before use.[5][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6][7] All work should be conducted in a well-ventilated area or under a chemical fume hood.[7][8] Avoid inhalation of dust and contact with skin and eyes.[6] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5][6] Note that some azide-containing compounds can form explosive heavy metal azides; proper disposal procedures should be followed according to institutional and local regulations.[9]

Quantitative Data

The following table summarizes the in vitro efficacy of 4'-Azidocytidine (R1479) and its derivatives against the Hepatitis C Virus (HCV) replicon system.

| Compound | Target System | Assay Type | IC₅₀ Value (µM) | Reference |

| 4'-Azidocytidine (R1479) | HCV Subgenomic Replicon | Replicon Assay | 1.28 | [1] |

| 4'-Azidoarabinocytidine | HCV Genotype 1b Replicon | Replicon Assay | 0.17 | [2] |

| 4'-Azido-2'-deoxy-2'-fluoroarabinocytidine | HCV Replicon System | Antiviral Assay | 0.024 | [10] |

| 4'-Azido-2'-deoxy-2',2'-difluorocytidine | HCV Replicon System | Antiviral Assay | 0.066 | [10] |

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol determines the effect of 4'-Azidocytidine on cell metabolic activity, which is an indicator of cell viability and cytotoxicity. The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11]

Materials:

-

Target cell line (e.g., Huh-7, A549)

-

96-well flat-bottom plates

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

4'-Azidocytidine stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11][12]

-

Compound Treatment: Prepare serial dilutions of 4'-Azidocytidine in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same DMSO concentration as the highest drug concentration).[12]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11][13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12][13]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11][12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Materials:

-

Treated and control cells

-

Flow cytometry tubes

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with 4'-Azidocytidine for the desired time, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18] Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase treatment is necessary as PI also binds to double-stranded RNA.[17][18]

Materials:

-

Treated and control cells

-

Ice-cold 70% ethanol

-

PBS

-

PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[17]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample after treatment. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[19][20]

-

Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.[17][20]

-

Rehydration: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

-

Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.[19]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel. The data will be displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count. This allows for the quantification of cells in G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis using PI staining.

References

- 1. The novel nucleoside analog R1479 (4'-azidocytidine) is a potent inhibitor of NS5B-dependent RNA synthesis and hepatitis C virus replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4'-Azidocytidine (R1479) inhibits henipaviruses and other paramyxoviruses with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]